

Statistical Validation of Ddabt1: A Comparative Analysis

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Compound of Interest

Compound Name: Ddabt1
Cat. No.: B12374278

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Bhubaneswar, India - A recently synthesized compound, **DDABT1**, an ester conjugate of telmisartan (TM) and salicylic acid (SA), has demonstrated significant potential as a dual-action antiviral and anti-inflammatory agent against Chikungunya virus (CHIKV) infection and associated arthritis.^{[1][2][3][4]} This comparison guide provides a comprehensive overview of the experimental data validating the efficacy of **DDABT1** against relevant alternatives.

Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies, offering a clear comparison of **DDABT1**'s performance against its constituent components and a standard anti-inflammatory drug.

Table 1: In Vitro Anti-CHIKV Activity

Compound	IC50 (μM)	CC50 (μM)	Selectivity Index (SI = CC50/IC50)	% Reduction in Viral Titer (at 50 μM)
DDABT1	14.53	> 700	> 33	69%
Telmisartan (TM)	-	-	-	43%
Salicylic Acid (SA)	-	-	-	7%
TM + SA Combination	-	-	-	56%

IC50 (Half-maximal inhibitory concentration) and CC50 (Half-maximal cytotoxic concentration) values are crucial for determining the therapeutic window of a drug candidate. A higher SI indicates a more favorable safety profile.^[1]

Table 2: In Vivo Anti-inflammatory Efficacy in Rats (Acute Inflammation Model)

Treatment (0.0194 mmol/kg)	% Reduction in Paw Edema (at 4 hours)
DDABT1	87.59%
Diclofenac (10 mg/kg)	74.3%
Salicylic Acid (SA)	54.92%
TM + SA Combination	65.58%

This in vivo data highlights the superior anti-inflammatory effect of the conjugated form (**DDABT1**) compared to its individual components and a widely used NSAID, diclofenac.

Table 3: In Vivo Subacute Anti-inflammatory Efficacy in Rats

Treatment	% Reduction in Exudate Weight	% Reduction in Granuloma Weight
DDABT1	62.86%	68.24%
Diclofenac	Comparable to DDABT1	Comparable to DDABT1
TM + SA Combination	Significantly lower than DDABT1 (P < 0.01)	Significantly lower than DDABT1 (P < 0.01)

These results suggest that **DDABT1**'s efficacy in reducing inflammation in subacute models is comparable to diclofenac and significantly better than the simple combination of its parent molecules.

Experimental Protocols

The validation of **DDABT1**'s efficacy was conducted through a series of robust in vitro and in vivo experiments.

In Vitro Anti-CHIKV Efficacy Assessment

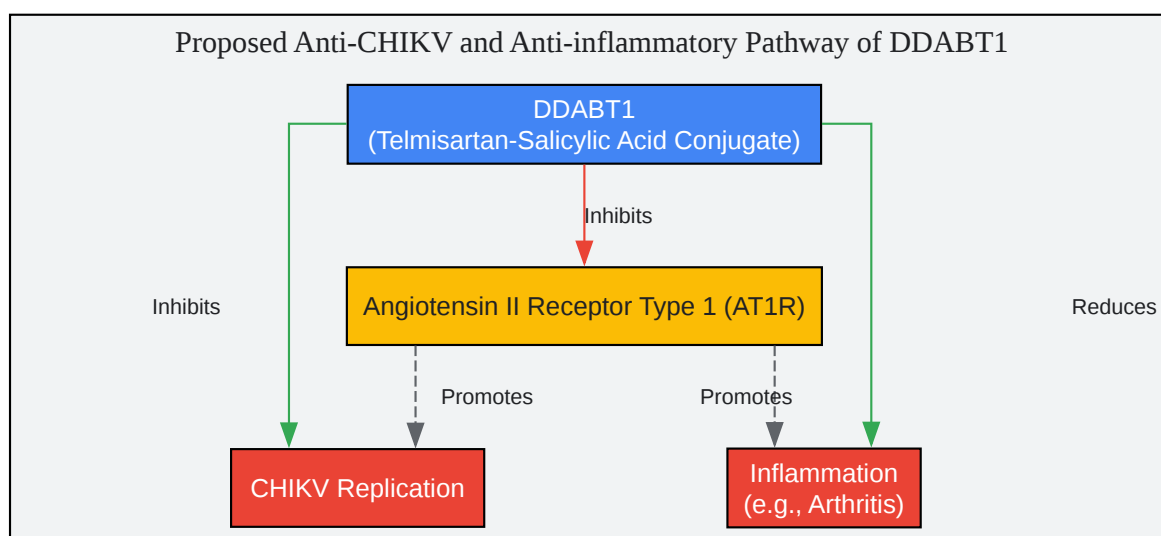
- Cells and Virus: Vero cells were utilized for the experiments. The Chikungunya virus strain used was CHIKV-PS.
- Cytotoxicity Assay (CC50 Determination): The viability of Vero cells was assessed after treatment with various concentrations of **DDABT1** to determine the concentration that results in 50% cell death.
- Plaque Assay (IC50 and Viral Titer Determination): Vero cells were infected with CHIKV (MOI 0.1 or 0.01). Post-infection, the cells were treated with varying concentrations of the test compounds. The number of plaque-forming units (PFU/mL) was determined to quantify the viral titer. The IC50 was calculated as the concentration of the compound that inhibited 50% of the viral plaques.
- Time-of-Addition Experiment: To understand the mechanism of action, **DDABT1** (100 µM) was added at different time points post-infection (0, 2, 4, 6, 8, 10, and 12 hours). The viral titer was measured at 18 hours post-infection to determine at which stage of the viral life cycle the drug is most effective.

In Vivo Anti-inflammatory Studies in Rats

- Animals: Wistar rats (180–220g) were used for the in vivo experiments.
- Acute Inflammation Model (Carrageenan-induced paw edema): Inflammation was induced by injecting carrageenan into the rat paw. The test compounds were administered, and the paw volume was measured at intervals to determine the percentage reduction in edema.
- Subacute Inflammation Model (Cotton pellet granuloma): Sterile cotton pellets were implanted subcutaneously in the rats to induce granuloma formation. The test compounds were administered over a period of time, after which the pellets were excised, and the dry weight of the granuloma was measured to assess the anti-inflammatory effect.
- Toxicity Study (LD50 Determination): Acute oral toxicity studies were conducted in rats to determine the lethal dose 50 (LD50) of **DDABT1**, which was found to be 5000 mg/kg.

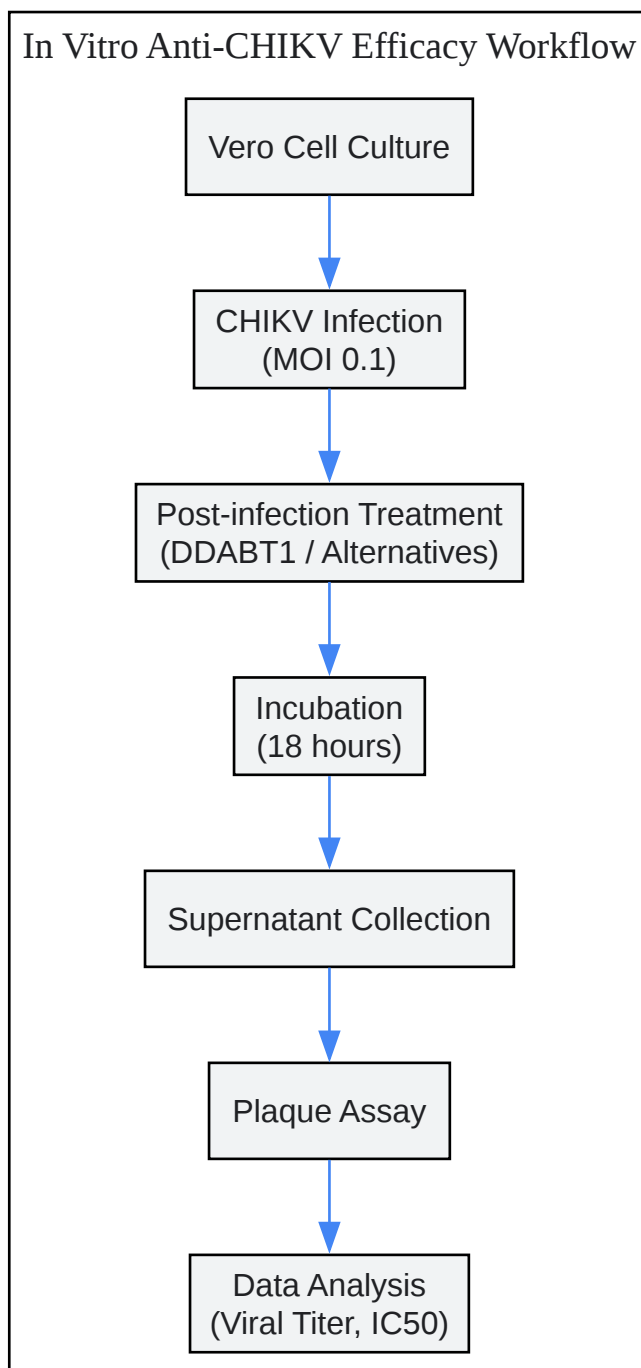
Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway, the experimental workflow for in vitro validation, and a comparison of the anti-inflammatory effects.



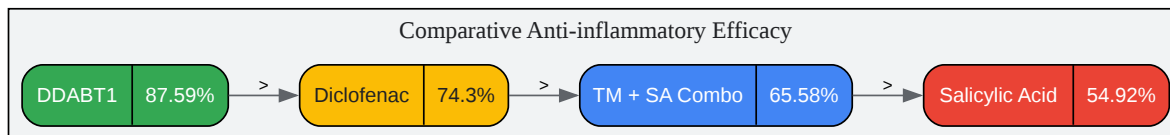
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Caption: Proposed mechanism of action of **DDABT1**.



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Caption: Experimental workflow for in vitro anti-CHIKV studies.



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Caption: Comparison of acute anti-inflammatory effects.

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